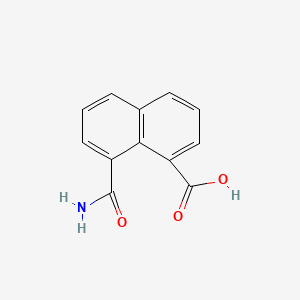

8-Carbamoylnaphthalene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-carbamoylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVIMBYDMARKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380401 | |

| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5811-88-1 | |

| Record name | Naphthalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Carbamoylnaphthalene-1-carboxylic acid chemical properties

An In-depth Technical Guide to 8-Carbamoylnaphthalene-1-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.

Core Chemical Properties

This compound is a derivative of naphthalene, featuring both a carboxylic acid and a carboxamide (carbamoyl) functional group at the 1 and 8 positions, respectively. Its chemical identity is established by the following identifiers.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| Synonyms | 8-Carbamoyl-1-naphthoic acid, 8-(Aminocarbonyl)-1-naphthoic acid, 8-Carboxynaphthalene-1-carboxamide | [1][2] |

| CAS Number | 5811-88-1 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1][2] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O | [1][2] |

| InChI | InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) | [1] |

| InChIKey | GRVIMBYDMARKEZ-UHFFFAOYSA-N |[1][2] |

Physicochemical Data

The quantitative physical and chemical properties of the compound are summarized below. These values are a mix of experimental and computationally predicted data.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 215.20 g/mol | Computed | [1] |

| Exact Mass | 215.058243149 Da | Computed | [1] |

| Melting Point | 265-267 °C | Experimental | [2] |

| Boiling Point | 544.7 °C at 760 mmHg | Predicted | [2] |

| Density | 1.39 g/cm³ | Predicted | [2] |

| XLogP3 (Lipophilicity) | 1.3 | Computed | [1] |

| Polar Surface Area | 80.4 Ų | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

| Hydrogen Bond Donors | 2 | Computed | [1] |

| Hydrogen Bond Acceptors | 3 | Computed |[1] |

Logical Structure and Functional Groups

The molecule's structure is defined by a rigid naphthalene core with two key functional groups that dictate its chemical behavior.

Spectroscopic Analysis

While a full experimental spectrum is not publicly available, the expected spectroscopic characteristics can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum would show characteristic absorptions for the functional groups present.[3]

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3500 cm⁻¹ region.[3]

-

N-H Stretch (Amide): Two sharp peaks are expected around 3100-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions are expected between 1650-1750 cm⁻¹. The peri-interaction and potential hydrogen bonding may cause shifts or broadening.

-

C=C Stretch (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet, highly deshielded, appearing far downfield (>10-12 ppm).[3][4]

-

-NH₂ Protons: Two broad singlets are expected, typically in the 5-8 ppm range.

-

Aromatic Protons: A complex multiplet pattern is expected between 7-9 ppm, corresponding to the 6 protons on the naphthalene ring.

-

-

¹³C NMR:

Mass Spectrometry (MS)

GC-MS analysis provides fragmentation data for the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z = 215.

-

Key Fragments: The top three observed peaks are at m/z values of 197, 153, and 126.[1] This pattern suggests an initial loss of H₂O or NH₃, followed by the loss of CO or other fragments from the naphthalene core.

Experimental Protocols

Plausible Synthesis Protocol

A plausible route for the synthesis of this compound starts from 1,8-naphthalic anhydride. This involves a selective mono-amidation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-naphthalic anhydride in a suitable aprotic solvent (e.g., Dichloromethane).

-

Amidation: Add a solution of aqueous ammonia dropwise to the stirred solution at room temperature.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then acidified with dilute HCl to precipitate the carboxylic acid.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

Spectroscopic Characterization Protocol

The following outlines standard procedures for obtaining spectroscopic data.[6]

-

Sample Preparation: Prepare separate, appropriately concentrated samples of the purified compound for each analytical technique.

-

NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR: Prepare a KBr pellet by mixing the solid sample with dry potassium bromide or use an ATR-FTIR spectrometer.[6]

-

MS: For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be required.[6] Direct infusion ESI-MS can also be used.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz).

-

IR: Record the spectrum in the 4000-400 cm⁻¹ range.

-

MS: Obtain the mass spectrum, ensuring calibration for accurate mass determination.

-

-

Data Analysis:

-

Assign peaks in NMR and IR spectra to the corresponding functional groups and protons/carbons.

-

Analyze the fragmentation pattern in the mass spectrum to confirm the molecular structure.

-

Biological Activity

Safety and Handling

According to aggregated GHS data, this compound is classified as a warning-level hazard.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] Handling should occur in a well-ventilated area.[1]

References

- 1. This compound | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Carbamoylnaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-carbamoylnaphthalene-1-carboxylic acid, a molecule of interest in chemical research and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as 8-carboxynaphthalene-1-carboxamide, is a derivative of naphthalene-1,8-dicarboxylic acid. Its structure, featuring both a carboxylic acid and a carboxamide group in the peri-position, makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmacological activity. The selective synthesis of this mono-amide derivative from the corresponding dicarboxylic anhydride presents a key chemical challenge. This guide focuses on the most direct and plausible synthetic route.

Core Synthesis Pathway: Selective Mono-amidation of Naphthalene-1,8-dicarboxylic Anhydride

The principal and most direct pathway for the synthesis of this compound is the selective mono-amidation of naphthalene-1,8-dicarboxylic anhydride. This reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring, leading to the formation of an amic acid.

This process is conceptually an intermediate step in the well-established synthesis of 1,8-naphthalimide, where a second intramolecular condensation reaction occurs to form the cyclic imide.[1] Therefore, controlling the reaction conditions to favor the formation and isolation of the mono-amidated product is critical. Key parameters to control include stoichiometry of the reactants, temperature, and reaction time.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

While a specific, high-yield protocol for the exclusive synthesis and isolation of this compound is not extensively documented in publicly available literature, the following experimental design is proposed based on the principles of selective aminolysis of cyclic anhydrides.[2] The key is to use a controlled amount of ammonia and maintain conditions that prevent the subsequent cyclization to the imide.

Materials:

-

Naphthalene-1,8-dicarboxylic anhydride

-

Aqueous ammonia (concentration to be determined, e.g., 28-30%)

-

Suitable solvent (e.g., Dioxane, THF, or water)

-

Hydrochloric acid (for acidification)

-

Deionized water

Proposed Experimental Workflow:

Caption: Proposed experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the limited availability of specific literature on the optimized synthesis of this compound, the quantitative data presented below is a combination of reported physical properties and expected spectroscopic characteristics based on the analysis of its functional groups.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₃ | [3] |

| Molecular Weight | 215.21 g/mol | [3] |

| Melting Point | 265-270 °C | [4] |

| Boiling Point | 544.7 °C at 760 mmHg | [3] |

| Density | 1.39 g/cm³ | [3] |

| Appearance | Solid | N/A |

| CAS Number | 5811-88-1 | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Aromatic protons (multiple signals), Amide protons (broad singlet), Carboxylic acid proton (broad singlet, downfield shift >10 ppm) | [6][7] |

| ¹³C NMR | Aromatic carbons (multiple signals, ~110-150 ppm), Carboxamide carbonyl carbon (~165-175 ppm), Carboxylic acid carbonyl carbon (~170-185 ppm) | [8][9][10] |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), N-H stretch (~3100-3500), C=O stretch (carboxylic acid, ~1700-1730), C=O stretch (amide, ~1650-1680) | [11][12][13][14] |

| Mass Spec. | m/z top peak: 197, m/z 2nd highest: 153, m/z 3rd highest: 126 | [5] |

Conclusion

The synthesis of this compound via the selective mono-amidation of naphthalene-1,8-dicarboxylic anhydride is a chemically sound and direct approach. The primary challenge lies in optimizing the reaction conditions to favor the formation of the amic acid and prevent its subsequent cyclization to the naphthalimide. The experimental protocol and data presented in this guide provide a solid foundation for researchers to develop a robust and high-yield synthesis of this valuable chemical intermediate. Further investigation into reaction kinetics and the use of alternative aminating agents or catalysts could lead to improved synthetic methodologies.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Photophysical Properties of 8-Carbamoylnaphthalene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Carbamoylnaphthalene-1-carboxylic acid is a disubstituted naphthalene derivative featuring a carboxylic acid at the C1 position and a carbamoyl (carboxamide) group at the C8 position. Its rigid naphthalene core, coupled with functional groups capable of hydrogen bonding and altering electron density, suggests potential for interesting photophysical behaviors, including fluorescence. Naphthalene-based fluorophores are integral to various scientific domains, including the development of fluorescent probes, sensors, and active pharmaceutical ingredients. Understanding the photophysical properties of this specific molecule is crucial for unlocking its potential applications.

This document outlines the anticipated photophysical characteristics of this compound, provides standardized methodologies for their experimental determination, and proposes a logical synthetic pathway.

Expected Photophysical Properties

The photophysical behavior of this compound is dictated by the electronic structure of the naphthalene ring, perturbed by the electron-withdrawing carboxylic acid and carbamoyl substituents.

Absorption Spectroscopy

The parent naphthalene molecule exhibits characteristic absorption bands in the ultraviolet region. The introduction of substituents at the peri-positions (C1 and C8) is expected to cause a bathochromic (red) shift in the absorption maxima (λ_abs_) due to the extension of the π-conjugated system. Both the carboxylic acid and carbamoyl groups can interact electronically with the naphthalene core, influencing the energy of the S₀ → S₁ transition. Intramolecular hydrogen bonding between the -COOH and -CONH₂ groups could induce a more planar and rigid conformation, which would likely lead to more defined, structured absorption bands.

Emission Spectroscopy

Many naphthalene derivatives are known to be fluorescent, and this compound is expected to exhibit fluorescence upon excitation into its absorption bands. Key anticipated properties of its emission include:

-

Solvatochromism: The emission spectrum is likely to be sensitive to the polarity of the solvent. This phenomenon arises from the stabilization of the excited state dipole moment by polar solvent molecules. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated, which is a common feature of naphthalene derivatives with donor-acceptor characteristics.

-

pH Sensitivity: The presence of the carboxylic acid group (pKa ≈ 3-5) and the potential for protonation/deprotonation of the amide group under strong acidic or basic conditions suggests that the fluorescence properties (intensity and wavelength) will be highly dependent on the pH of the medium.

-

Intramolecular Charge Transfer (ICT): The substituents may facilitate an intramolecular charge transfer character in the excited state, which often leads to a large Stokes shift and sensitivity to the local environment.

Data Presentation

The following table summarizes the anticipated photophysical properties for this compound in a common organic solvent like ethanol. This data is illustrative and requires experimental verification.

| Photophysical Parameter | Expected Value/Range | Notes |

| Absorption Maximum (λ_abs_) | 320 - 350 nm | Dependent on solvent and pH. |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for π-π* transitions in naphthalenes. |

| Emission Maximum (λ_em_) | 400 - 480 nm | Expected to show a red shift in more polar solvents. |

| Stokes Shift | 80 - 130 nm (approx. 6000 - 8000 cm⁻¹) | A large shift is anticipated due to potential ICT character. |

| Fluorescence Quantum Yield (Φ_F_) | 0.1 - 0.5 | Highly dependent on solvent, pH, and temperature. |

| Fluorescence Lifetime (τ_F_) | 1 - 10 ns | Dependent on the rates of radiative and non-radiative decay. |

Synthesis Pathway

While a specific protocol for this compound is not documented, a plausible synthesis can be envisioned starting from commercially available naphthalic anhydride (naphthalene-1,8-dicarboxylic anhydride). A selective mono-amidation followed by hydrolysis would yield the target compound.

Caption: Plausible synthetic route to this compound.

Experimental Protocols

The following sections describe standard methodologies for the comprehensive photophysical characterization of a fluorescent compound like this compound.

General Sample Preparation

-

Prepare a stock solution of the compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

-

For spectroscopic measurements, dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

For pH-dependent studies, use appropriate buffer solutions (e.g., citrate, phosphate, borate) to maintain a constant pH.

UV-Visible Absorption Spectroscopy

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Instrument: Use a calibrated spectrofluorometer.

-

Procedure:

-

Emission Spectrum: Excite the sample at its λ_abs_. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline. The peak of this spectrum is the λ_em_.

-

Excitation Spectrum: Set the emission detector to the λ_em_. Scan the excitation monochromator over a range of wavelengths below the emission maximum. The resulting spectrum should match the absorption spectrum if a single fluorescent species is present.

-

Fluorescence Quantum Yield (Φ_F_) Determination

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.

-

Standard: Select a quantum yield standard with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.54).

-

Procedure:

-

Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance and the integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_F_) Measurement

-

Instrument: Use a Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to its λ_abs_.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Record an instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

The fluorescence decay data is then fitted to an exponential decay model (deconvoluted with the IRF) to determine the fluorescence lifetime (τ_F_).

-

Caption: General workflow for photophysical characterization of a fluorescent compound.

Conclusion

While direct experimental data remains elusive, the structural features of this compound strongly suggest it possesses interesting photophysical properties, including fluorescence sensitive to its environment (solvent polarity and pH). The peri-substitution with both a carboxylic acid and a carbamoyl group presents a unique electronic and steric environment on the naphthalene core, warranting further investigation. The methodologies outlined in this guide provide a robust framework for the future synthesis and detailed characterization of this compound, which could prove valuable for applications in materials science, chemical sensing, and drug development.

In-Depth Technical Guide on the Crystal Structure of 1,8-Naphthalimide, the Cyclized Form of 8-Carbamoylnaphthalene-1-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 1,8-naphthalimide. It is important to note that its precursor, 8-Carbamoylnaphthalene-1-carboxylic acid, readily undergoes intramolecular cyclization to form the highly stable 1,8-naphthalimide. As such, obtaining a crystal structure of the open-chain acid is challenging, and the crystalline form typically encountered is that of the cyclized imide. This document will, therefore, focus on the crystal structure of 1,8-naphthalimide, a foundational scaffold in the development of fluorescent probes and pharmacologically active agents.

Introduction to 1,8-Naphthalimide

1,8-Naphthalimide and its derivatives are a significant class of compounds characterized by their robust chemical and photophysical properties.[1] Their rigid, planar structure is the basis for their widespread use as fluorescent dyes, chemosensors, and as intercalating agents in drug design.[1][2][3] The ease of synthetic modification at both the imide nitrogen and the naphthalene core allows for the fine-tuning of their biological and photophysical characteristics.[1] Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is paramount for structure-based drug design and the rational design of new materials with tailored properties.

Molecular and Crystal Structure

The crystal structure of 1,8-naphthalimide and its derivatives has been extensively studied using single-crystal X-ray diffraction. These studies reveal the arrangement of the molecules in the solid state, which is governed by intermolecular interactions such as π-π stacking and hydrogen bonding.

Crystallographic Data

The following table summarizes representative crystallographic data for a derivative of 1,8-naphthalimide, providing a basis for understanding the structural parameters of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| a (Å) | 7.0048(4) |

| b (Å) | 18.0939(7) |

| c (Å) | 19.2281(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2437.0(2) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.304 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 1008 |

Data for N-isopropyl-1,8-naphthalimide, a representative derivative.[4]

Experimental Protocols

The determination of the crystal structure of 1,8-naphthalimide derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 1,8-Naphthalimide

A common route for the synthesis of 1,8-naphthalimide involves the reaction of 1,8-naphthalic anhydride with an appropriate amine.[1] For the parent 1,8-naphthalimide, 1,8-naphthalic anhydride is reacted with ammonium acetate.

General Procedure:

-

1,8-Naphthalic anhydride is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[1][5]

-

Ammonium acetate is added to the solution.

-

The reaction mixture is heated under reflux for several hours.[1]

-

Upon cooling, the 1,8-naphthalimide product precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of 1,8-naphthalimide derivatives.

Typical Crystallization Protocol:

-

The purified 1,8-naphthalimide derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane) to create a saturated or near-saturated solution.[5]

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Crystals suitable for X-ray diffraction typically form over a period of several days to weeks.

X-ray Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

-

The data collection is performed at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the relationship between the starting material and the final cyclized product, as well as the general workflow for crystal structure determination.

Caption: Intramolecular cyclization of this compound.

Caption: General workflow for determining the crystal structure of a 1,8-naphthalimide derivative.

Conclusion

References

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,8-Naphthalimide|High-Purity Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Carbamoylnaphthalene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a primary amide. This document is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and drug development context.

Chemical Structure and Properties

This compound is a derivative of naphthalene, possessing both a carboxylic acid and a carboxamide functional group at positions 1 and 8, respectively. This substitution pattern suggests the potential for intramolecular hydrogen bonding, which can influence its chemical, physical, and spectroscopic properties.

Molecular Formula: C₁₂H₉NO₃[1]

Molecular Weight: 215.20 g/mol [1]

Spectroscopic Data (Predicted and Typical)

The following tables summarize the expected spectroscopic data for this compound. These values are based on typical ranges for the functional groups present and should be confirmed by experimental data.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H (Naphthalene) | 7.5 - 8.5 | Multiplet | The specific coupling patterns will depend on the substitution. Protons peri to the carbonyl and amide groups will be significantly deshielded. |

| -COOH | 12.0 - 14.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.[2] |

| -CONH₂ | 7.0 - 8.0 | Two Broad Singlets | The two amide protons may be non-equivalent due to restricted rotation around the C-N bond, appearing as two separate signals. These protons are also exchangeable with D₂O. |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | Aromatic carboxylic acids typically appear in this range.[3] |

| C=O (Amide) | 168 - 175 | The chemical shift is similar to that of the carboxylic acid carbonyl. |

| Ar-C (Naphthalene) | 120 - 140 | Includes both protonated and quaternary carbons of the naphthalene ring. The carbons bearing the substituents will be shifted downfield. |

FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and may overlap with C-H stretches.[2][3][4] |

| N-H (Amide) | 3100 - 3500 | Medium | Two bands may be observed for a primary amide, corresponding to symmetric and asymmetric stretching. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Conjugation with the aromatic ring lowers the stretching frequency.[5] |

| C=O (Amide I band) | 1650 - 1680 | Strong | The C=O stretch of the amide. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| N-H bend (Amide II band) | 1550 - 1640 | Medium | |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 215 | [M]⁺ | Molecular ion peak. |

| 198 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 197 | [M-H₂O]⁺ | Loss of water, a common fragmentation for carboxylic acids. This is a prominent peak in the GC-MS data.[1] |

| 170 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 153 | [M-H₂O-CO]⁺ | Subsequent loss of carbon monoxide from the [M-H₂O]⁺ fragment. This is the second highest peak in the GC-MS data.[1] |

| 126 | Aromatic fragment | Further fragmentation of the naphthalene core. This is the third highest peak in the GC-MS data.[1] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for observing the exchangeable protons of the carboxylic acid and amide groups.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (for GC-MS or LC-MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

Filter the solution if necessary to remove any particulate matter.

Data Acquisition (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

GC Column: A suitable capillary column for separating aromatic compounds.

-

Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic data and the chemical structure.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is based on well-established principles of spectroscopy, experimental verification is crucial for definitive structural confirmation and purity assessment. The provided protocols and workflows offer a starting point for researchers and scientists working with this compound, facilitating its analysis in various stages of research and development.

References

- 1. This compound | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 1,8-Naphthalimide Derivatives for Fluorescence Studies

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the development of fluorescent probes and imaging agents due to its remarkable photophysical properties, synthetic versatility, and robust photostability.[1][2][3] This technical guide provides a comprehensive overview of 1,8-naphthalimide derivatives, focusing on their synthesis, photophysical characteristics, and diverse applications in fluorescence studies, with a particular emphasis on quantitative data and detailed experimental protocols.

Core Principles and Photophysical Properties

Derivatives of 1,8-naphthalimide are characterized by a planar tricyclic ring system that can be readily functionalized at various positions to modulate their electronic and, consequently, their photophysical properties.[3] The introduction of electron-donating groups at the C-4 position, such as amino or alkoxy moieties, typically leads to an intramolecular charge transfer (ICT) excited state, resulting in a large Stokes shift and emission in the visible region.[4][5] Conversely, electron-withdrawing groups can be strategically employed to quench fluorescence, a principle often exploited in the design of "turn-on" fluorescent probes. The rich photophysical properties of naphthalimides, which are highly dependent on the nature and the substitution pattern of the aryl ring, make them prime candidates as probes for monitoring interactions with biomolecules.[6]

General Synthetic Strategies

The synthesis of 1,8-naphthalimide derivatives commonly begins with 1,8-naphthalic anhydride.[3] This precursor can be reacted with a variety of primary amines to form the corresponding N-substituted 1,8-naphthalimide. Further functionalization, particularly at the C-4 position, is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a bromine atom.

Quantitative Photophysical Data

The following tables summarize key photophysical properties of representative 1,8-naphthalimide derivatives from the literature. These values are highly solvent-dependent.

Table 1: Photophysical Properties of 4-Amino-1,8-Naphthalimide Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| 4-Amino-N-butyl-1,8-naphthalimide | Ethanol | 420 | 525 | 0.65 | 105 | [7] |

| 4-Piperidino-N-(2-hydroxyethyl)-1,8-naphthalimide | Dichloromethane | 412 | 515 | 0.82 | 103 | [8] |

| 4-(N,N-dimethylamino)-N-butyl-1,8-naphthalimide | Toluene | 415 | 508 | 0.91 | 93 | [7] |

Table 2: Photophysical Properties of 1,8-Naphthalimide-Based Metal Ion Sensors

| Sensor | Analyte | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Change | Reference |

| N-n-butyl-4-[N',N'-bis(2',4'-dichlorobenzoyl)ethylamino]-1,8-naphthalimide | Pb²⁺ | Aqueous | 420 | 530 | Decrease | [9] |

| Amino-functionalized 1,8-naphthalimide (NI1) | Fe³⁺ | DMF | 430 | 535 | Quenching | [4] |

| Alkoxy-functionalized 1,8-naphthalimide (NI2) | Cu²⁺ | DMF | 350 | 430 | Enhancement | [4] |

Experimental Protocols

Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide

This protocol describes a typical nucleophilic substitution to introduce a functional group at the C-4 position.[10]

-

Preparation of N-n-butyl-4-bromo-1,8-naphthalimide: 4-Bromo-1,8-naphthalic anhydride is reacted with n-butylamine in a suitable solvent such as ethanol or acetic acid under reflux to yield the N-substituted bromo-naphthalimide.

-

Nucleophilic Substitution: A mixture of N-n-butyl-4-bromo-1,8-naphthalimide (45.2 mmol) and diethanolamine (75 mL) in ethylene glycol monomethyl ether (100 mL) is refluxed for 6 hours.[10]

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the desired product as a yellow solid.[10]

General Procedure for Fluorescence Titration Studies

This protocol outlines a general method for evaluating the sensing capabilities of a 1,8-naphthalimide-based fluorescent probe.

-

Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO) and a stock solution of the analyte (e.g., a metal salt in deionized water).

-

Sample Preparation: In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

-

Titration: Add increasing concentrations of the analyte to the cuvettes containing the probe solution.

-

Spectroscopic Measurements: After an appropriate incubation time, record the absorption and fluorescence emission spectra for each sample. The excitation wavelength should be set at the absorption maximum of the probe.

-

Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of the analyte concentration to determine the sensitivity and selectivity of the probe.

Signaling Pathways and Mechanisms

A common mechanism for fluorescence modulation in 1,8-naphthalimide-based sensors is Photoinduced Electron Transfer (PET). In the "off" state, an electron-rich receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to an analyte, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence.

References

- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Inner Workings of Naphthalimide Fluorophores: A Technical Guide for Researchers

An in-depth exploration of the structure, photophysical properties, and application of naphthalimide derivatives for professionals in research and drug development.

The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes and imaging agents. Its rigid, planar structure, coupled with a versatile electronic framework, allows for the fine-tuning of photophysical properties, making it an ideal candidate for a wide range of applications in chemical biology and medicinal chemistry. This technical guide provides a comprehensive overview of the fluorophore structure of naphthalimide derivatives, detailing their synthesis, photophysical characterization, and the key signaling mechanisms that underpin their utility as sensors and imaging agents.

Core Fluorophore Structure and Photophysical Properties

The characteristic fluorescence of naphthalimide derivatives arises from the extensive π-conjugated system of the naphthalene core fused with an imide ring. The electron-withdrawing nature of the two carbonyl groups in the imide moiety makes the naphthalimide core an excellent electron acceptor.[1] The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the aromatic ring, particularly at the C-4 position.[2][3]

Substitution with electron-donating groups (EDGs) at the C-4 position, such as amino or alkoxy groups, leads to the formation of a donor-π-acceptor (D-π-A) system.[1][4] This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, resulting in a significant red-shift in both absorption and emission spectra and often a large Stokes shift.[3][5] The extent of this charge transfer and, consequently, the fluorescence properties are also highly dependent on the polarity of the surrounding environment.[2][6] In contrast, attaching electron-withdrawing groups (EWGs) can quench the fluorescence.[7]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of representative naphthalimide derivatives, illustrating the impact of substitution and solvent polarity.

| Derivative Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τ, ns) | Reference |

| HP-NAP | Hexane | 395 | 460 | 3577 | 1.00 | 3.36 | [6] |

| HP-NAP | THF | 419 | 528 | 4927 | 0.54 | 6.11 | [6] |

| HP-NAP | Acetonitrile | 418 | 572 | 6849 | 0.02 | 5.75 | [6] |

| TENI | Aqueous Solution | - | 395 (monomer), 500 (excimer) | - | - | - | [8] |

| CH3O-TENI | Aqueous Solution | - | 465 | - | - | - | [8] |

| NDI Derivative 1 | DMF | ~430 | ~530 | ~4500 | - | - | [9] |

| NDI Derivative 2 | DMF | ~350 | ~430 | ~5800 | - | - | [9] |

Table 1: Photophysical Properties of Selected Naphthalimide Derivatives. HP-NAP: 2-(2-ethylhexyl)-6-(1H-pyrrol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione; TENI: N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide; CH3O-TENI: N-[2-(trimethylammonium)ethyl]-4-methoxy-1,8-naphthalimide; NDI: Naphthalimide Derivative.

Key Signaling Mechanisms

The function of many naphthalimide-based fluorescent probes relies on two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). Understanding these mechanisms is crucial for the rational design of sensors for specific analytes.

Photoinduced Electron Transfer (PET)

PET is a common mechanism for "turn-on" fluorescent sensors. In the ground state, the fluorescence of the naphthalimide fluorophore is quenched by a nearby electron-rich moiety (the receptor) through a non-radiative electron transfer process.[10][11] Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring the fluorescence of the naphthalimide core.[9][12]

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Intramolecular Charge Transfer (ICT)

The ICT mechanism is characteristic of D-π-A naphthalimides. Upon excitation, an electron is transferred from the electron-donating group to the electron-accepting naphthalimide core.[5][7] The resulting charge-separated excited state is highly sensitive to the polarity of the microenvironment. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission. This solvatochromic behavior is a key feature exploited in probes for sensing changes in local polarity, such as within cellular membranes or organelles.[6]

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide step-by-step methodologies for the synthesis of a representative naphthalimide derivative, the determination of its fluorescence quantum yield, and its application in live-cell imaging.

Synthesis of N-n-Butyl-4-[N',N'-bis(dihydroxyethyl)amino]-1,8-naphthalimide

This three-step synthesis provides a versatile 4-amino-substituted naphthalimide with hydroxyl functionalities that can be further modified.

Step 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

-

In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.

-

Add n-butylamine (1.05 equivalents) to the suspension.

-

Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[13]

Step 2: Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide (BNI)

-

Dissolve N-n-butyl-4-bromo-1,8-naphthalimide (1 equivalent) and diethanolamine (excess, e.g., 20 equivalents) in ethylene glycol monomethyl ether.

-

Reflux the mixture for 6 hours.

-

After cooling, purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether mixture as the eluent to obtain BNI as a yellow solid.[13]

Step 3: Acylation of BNI (Example with Benzoyl Chloride)

-

Dissolve BNI (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Stir the solution and slowly add benzoyl chloride (2.2 equivalents) over 30 minutes at room temperature.

-

Allow the reaction to proceed for 8 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.

-

Purify the product by column chromatography on silica gel using a cyclohexane/ethyl acetate mixture as the eluent.[13]

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, using a well-characterized standard, is a reliable technique for determining the fluorescence quantum yield (ΦF).[14][15]

Caption: Experimental Workflow for Quantum Yield Determination.

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the naphthalimide sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) in the same spectroscopic grade solvent.

-

Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength and instrumental settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for each plot.

-

-

Calculation:

-

Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients for the sample and standard, respectively, and ηX and ηST are the refractive indices of the respective solvents.[14]

-

Live-Cell Imaging Protocol for Organelle Staining

Naphthalimide derivatives can be designed to selectively accumulate in specific organelles, such as mitochondria or lysosomes, enabling their visualization in living cells.[1]

Procedure:

-

Cell Culture:

-

Plate cells (e.g., HeLa or A549) on glass-bottom dishes or chamber slides and culture them to 50-70% confluency.

-

-

Preparation of Staining Solution:

-

Prepare a 1-10 mM stock solution of the naphthalimide probe in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed, serum-free, phenol red-free cell culture medium.

-

-

Cell Staining:

-

Remove the growth medium from the cells and wash once with warm phosphate-buffered saline (PBS).

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm imaging medium (e.g., phenol red-free medium supplemented with HEPES) to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the stained cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for the naphthalimide probe's excitation and emission wavelengths.

-

Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

-

Conclusion

Naphthalimide derivatives represent a powerful and versatile class of fluorophores with tunable photophysical properties. Their straightforward synthesis and the ability to modulate their fluorescence through mechanisms like PET and ICT have led to the development of a wide array of fluorescent probes for sensing ions, biomolecules, and changes in the cellular microenvironment. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of naphthalimide-based fluorophores in their scientific endeavors.

References

- 1. edinst.com [edinst.com]

- 2. mdpi.com [mdpi.com]

- 3. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. graphviz.org [graphviz.org]

- 6. benchchem.com [benchchem.com]

- 7. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Theoretical Calculations of 8-Carbamoylnaphthalene-1-carboxylic Acid Excited States: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical approaches used to study the excited states of 8-Carbamoylnaphthalene-1-carboxylic acid, a derivative of the versatile 1,8-naphthalimide scaffold. Due to the limited availability of specific studies on this exact molecule, this guide draws upon the extensive body of research on closely related 1,8-naphthalimide derivatives to present a predictive and methodological framework. The principles and data herein are intended to serve as a robust starting point for researchers investigating the photophysical properties and potential applications of this compound.

The 1,8-naphthalimide core is a key component in a wide array of functional molecules, including fluorescent probes, anticancer agents, and materials for organic light-emitting diodes (OLEDs).[1][2] The photophysical behavior of these molecules is dictated by the nature of their electronic excited states. Understanding these states through theoretical calculations is crucial for the rational design of new molecules with tailored properties.[2]

Core Concepts in the Excited States of Naphthalimides

The electronic transitions in naphthalimide derivatives typically involve ππ* and nπ* states. The lowest excited singlet state (S1) can be of a locally excited (LE) or charge transfer (CT) character, a feature that is highly sensitive to the substitution pattern on the naphthalene ring and the imide nitrogen, as well as the surrounding solvent environment.[3][4][5]

For this compound, the presence of both an electron-withdrawing carboxylic acid group and a carbamoyl group is expected to significantly influence the excited-state properties. These substituents can modulate the energy levels of the molecular orbitals, affecting the absorption and emission wavelengths, quantum yields, and the potential for processes like excited-state intramolecular proton transfer (ESIPT).

Theoretical and Computational Protocols

The investigation of excited states in naphthalimide derivatives predominantly employs quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for its balance of computational cost and accuracy in predicting electronic transition energies.[6]

Methodology for Calculating Excited State Properties:

A typical computational workflow for investigating the excited states of this compound would involve the following steps:

-

Ground State Geometry Optimization: The molecular geometry in the ground state (S0) is optimized using Density Functional Theory (DFT). The B3LYP functional is a common choice, often paired with a basis set like 6-31G(d,p).[7]

-

Excited State Calculations: Using the optimized ground state geometry, vertical excitation energies, oscillator strengths, and transition characters are calculated using TD-DFT. This provides information about the absorption spectrum.

-

Excited State Geometry Optimization: The geometry of the first excited singlet state (S1) is optimized to understand the structural changes upon excitation and to calculate the emission energy (fluorescence).

-

Solvent Effects: The influence of the solvent is crucial for naphthalimide derivatives, which often exhibit solvatochromism.[5] Solvent effects are typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Analysis of Molecular Orbitals: Examination of the molecular orbitals involved in the electronic transitions (e.g., HOMO, LUMO) helps in assigning the character of the excited states (e.g., ππ, nπ, LE, CT).

Below is a diagram illustrating a typical computational workflow for studying the excited states of molecules like this compound.

Predicted Excited State Data

Table 1: Predicted Excited State Properties of this compound in a Polar Solvent (e.g., Acetonitrile)

| Parameter | Predicted Value Range | Transition Character |

| Absorption | ||

| λmax (S0 → S1) | 380 - 420 nm | π → π* with some CT character |

| Oscillator Strength (f) | 0.1 - 0.3 | - |

| λmax (S0 → S2) | 340 - 370 nm | π → π* (Locally Excited) |

| Oscillator Strength (f) | > 0.5 | - |

| Emission | ||

| λem (S1 → S0) | 450 - 550 nm | From a relaxed S1 state |

| Stokes Shift | 70 - 130 nm | - |

Note: CT = Charge Transfer, LE = Locally Excited. The predicted values are based on the general photophysical properties of substituted 1,8-naphthalimides.[3][5][8]

Key Signaling Pathways and Photophysical Processes

The excited state dynamics of naphthalimides can be complex, involving transitions between different electronic states. A Jablonski diagram is a useful tool for visualizing these processes.

In many 1,8-naphthalimide derivatives, the decay dynamics of the excited states are dominated by intersystem crossing to the triplet manifold, although internal conversion to the ground state can also occur.[9] The relative rates of these processes determine the fluorescence quantum yield.

Influence of Molecular Structure on Excited States

The substituents at the C1 and C8 positions of the naphthalene core in this compound are expected to create a "push-pull" like system, although both are generally considered electron-withdrawing. The intramolecular interactions, including potential hydrogen bonding between the carbamoyl and carboxylic acid groups, can lead to a more planar and rigid structure, which often enhances fluorescence.

The presence of the carboxylic acid group also introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other naphthalene derivatives.[10][11] This process can lead to a dual emission, with a large Stokes shifted band corresponding to the emission from the proton-transferred tautomer. Theoretical calculations can be employed to explore the potential energy surface for such a process.

Conclusion and Future Directions

This technical guide has outlined the theoretical framework for investigating the excited states of this compound. Based on the extensive literature on related 1,8-naphthalimide derivatives, it is predicted that this molecule will exhibit interesting photophysical properties governed by the interplay of ππ* and charge-transfer states.

Future research should focus on performing specific theoretical calculations on this compound to validate these predictions and to gain a more precise understanding of its excited-state behavior. Such studies would be invaluable for guiding the synthesis of novel derivatives with optimized properties for applications in drug development, bio-imaging, and materials science. The computational protocols and conceptual frameworks presented here provide a solid foundation for these future investigations.

References

- 1. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vibrationally-resolved spectroscopic studies of electronically excited states of 1,8-naphthalic anhydride and 1,8-naphthalimide: a delicate interplay between one ππ* and two nπ* states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

The Rise of Naphthalimides: A Technical Guide to Novel Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of novel compounds with significant therapeutic and diagnostic potential. These aromatic heterocyclic compounds are characterized by a planar tricyclic ring system, which facilitates their intercalation into DNA, a primary mechanism for their potent anticancer activity.[1][2][3] Beyond their cytotoxic properties, naphthalimide derivatives have been engineered to function as highly sensitive fluorescent probes for cellular imaging and diagnostics, owing to their favorable photophysical properties.[4][5][6] This technical guide provides an in-depth overview of the discovery and characterization of novel naphthalimide compounds, with a focus on their anticancer applications, experimental evaluation, and mechanisms of action.

Anticancer Activity of Novel Naphthalimide Derivatives

The quest for more effective and selective anticancer agents has driven the synthesis and evaluation of a diverse array of naphthalimide derivatives. Modifications at various positions of the naphthalimide ring have yielded compounds with enhanced cytotoxicity against a broad spectrum of cancer cell lines.[3][7]

Structure-Activity Relationship (SAR)

Systematic structural modifications of the naphthalimide core have provided valuable insights into the structure-activity relationships (SAR) governing their anticancer potency. Key areas of modification include:

-

Substitution at the Imide Nitrogen: The introduction of various side chains at the imide nitrogen atom significantly influences the compounds' biological activity and physicochemical properties.

-

Substitution on the Naphthalene Ring: Functionalization of the naphthalene nucleus, particularly at the 3- and 4-positions, with electron-donating or electron-withdrawing groups can modulate the DNA binding affinity and cellular uptake.[8]

-

Hybrid Molecules: The conjugation of naphthalimides with other pharmacologically active moieties, such as organometallics or other heterocyclic systems, has led to the development of multi-targeted agents with potentially synergistic effects.[1][9]

Quantitative Analysis of Cytotoxicity

The in vitro anticancer activity of novel naphthalimide compounds is commonly assessed using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following tables summarize the IC50 values of representative novel naphthalimide derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3a | SMMC-7721 (Hepatoma) | Not specified, but noted for potent inhibition | [10] |

| HepG2 (Hepatoma) | Not specified, but noted for potent inhibition | [10] | |

| Compound 3c | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | [11] |

| HepG2 (Hepatoma) | 1.70 ± 0.53 | [11] | |

| Compound 7 | A549 (Lung Carcinoma) | ~3 | [8] |

| Compound 8 | Not specified, potent inhibitor of Aβ aggregation | Not applicable | [12] |

| Compounds 7a-d, 8a-d | Various cancer cell lines | 2 - 10 | [13] |

| Compound 5c | HepG2 (Hepatoma) | 2.74 ± 0.1 | [14][15] |

| MCF-7 (Breast Cancer) | 3.93 ± 0.2 | [14][15] |

| Compound Series | Cell Line | IC50 Range (µM) | Reference |

| Naphthalimide-polyamine conjugates (3a-e) | Various tumor cells | Active | [10] |

| Naphthalimide-thiourea derivatives (4a, 4l, 4m, 4n) | S. aureus | 0.125 - 2 | [16] |

| Naphthylimide–coumarin hybrids (25a–h) | S. aureus | 0.5 - 4 | [17][18] |

Mechanisms of Action

The anticancer effects of naphthalimide derivatives are attributed to several mechanisms of action, often acting in concert to induce cancer cell death.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of naphthalimides allows them to intercalate between the base pairs of DNA, leading to structural distortions that interfere with DNA replication and transcription.[2][3] This interaction with DNA can also lead to the inhibition of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[1][19] Inhibition of these enzymes results in the accumulation of DNA strand breaks, ultimately triggering apoptosis.[13]

Caption: Naphthalimide-induced DNA damage pathway.

Induction of Apoptosis and Autophagy

Novel naphthalimide compounds have been shown to induce programmed cell death, or apoptosis, through various signaling pathways.[13] Some derivatives trigger the mitochondrial pathway of apoptosis, while others can induce apoptosis via lysosomal membrane permeabilization.[13][20] Furthermore, certain naphthalimide analogues can induce autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death depending on the cellular context.[8][11]

Caption: Cellular pathways to cell death induced by naphthalimides.

Experimental Protocols

The characterization of novel naphthalimide compounds relies on a suite of standardized experimental protocols to assess their biological activity and elucidate their mechanisms of action.

Synthesis of Naphthalimide Derivatives

The general synthetic route to novel naphthalimide derivatives often starts from commercially available 1,8-naphthalic anhydride or its substituted analogues.

Caption: General synthetic workflow for N-substituted naphthalimides.

Protocol for N-Substituted Naphthalimide Synthesis:

-

Reaction Setup: A mixture of 1,8-naphthalic anhydride (1.0 equivalent) and the desired primary amine (1.1 equivalents) is suspended in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.[8][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the naphthalimide compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[10][11]

Cellular Imaging with Fluorescent Naphthalimide Probes

The inherent fluorescence of many naphthalimide derivatives allows for their use as probes to visualize cellular structures and processes.[4][21]

Protocol:

-

Cell Culture: Cells are grown on glass coverslips in a suitable culture dish.

-

Probe Incubation: The cells are incubated with a solution of the fluorescent naphthalimide probe at a specific concentration and for a defined period.

-

Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound probe.

-

Fixation and Mounting (Optional): Cells may be fixed with paraformaldehyde and mounted on a microscope slide with a mounting medium.

-

Fluorescence Microscopy: The stained cells are visualized using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the naphthalimide probe.[22]

Future Directions and Conclusion

The field of naphthalimide research continues to be a vibrant area of drug discovery and development. Future efforts will likely focus on:

-

The design of highly selective naphthalimides that target specific cancer-related proteins or pathways to minimize off-target effects.

-

The development of theranostic naphthalimides that combine diagnostic imaging capabilities with therapeutic action.[23]

-

The exploration of naphthalimide derivatives for applications beyond oncology, including as antiviral, antibacterial, and neuroprotective agents.[12][16][17]

References

- 1. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. | Semantic Scholar [semanticscholar.org]

- 2. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijfans.org [ijfans.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Research Progress on Naphthalimide Fluorescent Probes | Semantic Scholar [semanticscholar.org]

- 7. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 8. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of Novel Naphthalimide Analogs as Potent Multitargeted Directed Ligands against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]